molecular formula C16H10Cl2N4O2S B11043806 (5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

(5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11043806
M. Wt: 393.2 g/mol
InChI Key: TZABETDBPNZKFZ-UHFFFAOYSA-N
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Description

5-[(4-CHLOROBENZOYL)IMINO]-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-[(4-CHLOROBENZOYL)IMINO]-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.

Chemical Reactions Analysis

5-[(4-CHLOROBENZOYL)IMINO]-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-CHLOROBENZOYL)IMINO]-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the replication of viruses or the growth of bacteria. This inhibition disrupts essential biological processes, leading to the death or inactivation of the target organisms .

Comparison with Similar Compounds

5-[(4-CHLOROBENZOYL)IMINO]-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but lacks the chlorobenzoyl group.

    5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-thiol: This derivative contains a methoxy group instead of a chlorobenzoyl group, leading to different chemical properties and applications.

    5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol:

The uniqueness of 5-[(4-CHLOROBENZOYL)IMINO]-2-(4-CHLOROPHENYL)-1,2,3-THIADIAZOLE-4(2H)-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C16H10Cl2N4O2S

Molecular Weight

393.2 g/mol

IUPAC Name

5-(4-chlorobenzoyl)imino-2-(4-chlorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C16H10Cl2N4O2S/c17-10-3-1-9(2-4-10)15(24)20-16-13(14(19)23)21-22(25-16)12-7-5-11(18)6-8-12/h1-8H,(H2,19,23)

InChI Key

TZABETDBPNZKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)Cl)C(=O)N)Cl

Origin of Product

United States

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